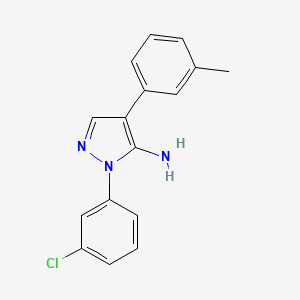

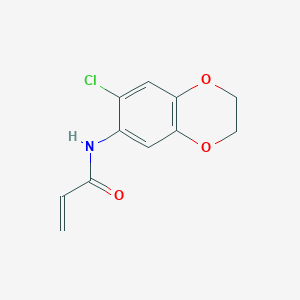

![molecular formula C21H18ClN3O2S B2526751 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide CAS No. 1171655-04-1](/img/structure/B2526751.png)

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The reaction was monitored by thin layer chromatography (TLC) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed based on their C, H, and N analysis, and the structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications

Novel CNS Acting Drugs Synthesis

Research identifies heterocycles containing nitrogen, sulfur, and oxygen atoms as significant for synthesizing compounds with CNS activity. The complex structure of the queried compound suggests it might share some characteristics with these heterocycles, potentially making it a candidate for further investigation in this area. Functional chemical groups found in similar compounds have been linked to a broad spectrum of CNS effects, ranging from depression to convulsion, indicating the versatility of these molecules in drug synthesis (S. Saganuwan, 2017).

Antitubercular Activity

Modifications of structures related to the chemical have been evaluated for their antitubercular activity against various strains of Mycobacterium. The structural flexibility and modification potential of such compounds underscore their importance in developing new leads for antitubercular compounds, highlighting the importance of structural motifs found in our compound of interest (M. Asif, 2014).

Organic Synthesis and Catalysis

Heterocyclic N-oxides, including derivatives from structures related to the compound , have shown significant utility in organic synthesis and catalysis. These compounds facilitate the formation of a wide range of acyclic, cyclic, and heterocyclic compounds, such as amides and hydrazides, demonstrating their potential in the creation of novel drugs and materials. The multifunctional nature of these compounds, including potential derivatives of the chemical compound , makes them valuable in synthesizing complex organic molecules (I. Kamneva, T. V. Anis’kova, A. Egorova, 2018).

Drug Development Applications

Compounds with similar structural features to the queried chemical have been explored for their potential in drug development, especially in targeting specific disease mechanisms. The presence of heterocyclic components and functional groups similar to those in the compound of interest is crucial in the design of drugs with specific biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This suggests that the queried compound could be a valuable starting point for the development of new therapeutic agents, given its complex structure that may allow for targeted modifications to enhance biological activity (Dongli Li, Panpan Wu, et al., 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity and are believed to target dpre1 .

Mode of Action

It is known that benzothiazole derivatives inhibit the growth of mycobacterium tuberculosis . The compound likely interacts with its target, leading to changes that inhibit the growth of the bacteria.

Pharmacokinetics

These properties would impact the bioavailability of the compound .

Result of Action

The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth. This is inferred from the reported anti-tubercular activity of benzothiazole derivatives

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s action .

Biochemical Analysis

Biochemical Properties

The compound is known to play a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . For instance, it has been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Cellular Effects

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide has been shown to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-yl)methyl]furan-3-carboxamide involves its interactions with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-yl)methyl]furan-3-carboxamide change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-yl)methyl]furan-3-carboxamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-yl)methyl]furan-3-carboxamide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O2S/c1-12-8-15(22)10-18-19(12)24-21(28-18)25(11-16-6-4-5-7-23-16)20(26)17-9-13(2)27-14(17)3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWLQWLNASYQIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=C(OC(=C4)C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

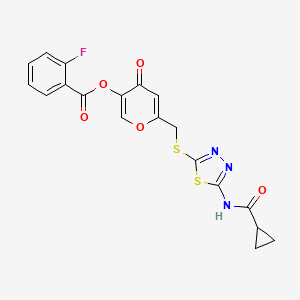

![ethyl 4-[5-[(Z)-2-cyano-3-oxo-3-piperidin-1-ylprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2526669.png)

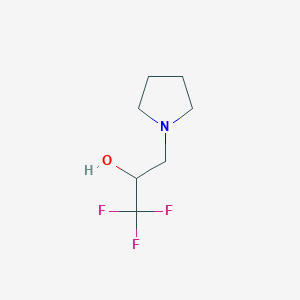

![(E)-methyl 2-(2-cyano-3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526671.png)

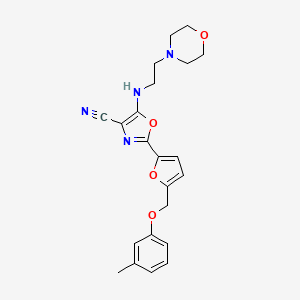

![2-((4-isopropylbenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2526672.png)

![8-[(4-ethylpiperazin-1-yl)methyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2526676.png)

![2,4-difluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2526677.png)

![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)

![2-((6-amino-4-oxo-1-(3-(trifluoromethyl)phenyl)-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2526681.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2526690.png)